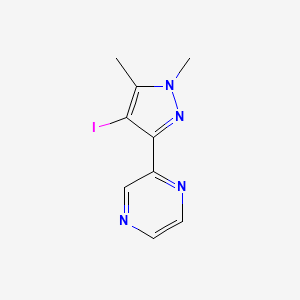
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. The presence of iodine and methyl groups on the pyrazole ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine typically involves the iodination of a pre-formed pyrazole ring followed by its coupling with a pyrazine derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
化学反应分析
Types of Reactions
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazine derivatives with hydroxyl groups.
Reduction: Formation of pyrazine derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of azido-pyrazine derivatives.
科学研究应用
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Uniqueness
The presence of the iodine atom in 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound particularly valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C9H9IN4 |
|---|---|
分子量 |
300.10 g/mol |
IUPAC 名称 |
2-(4-iodo-1,5-dimethylpyrazol-3-yl)pyrazine |
InChI |
InChI=1S/C9H9IN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3 |
InChI 键 |
LHCAMFRCYSOTMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C2=NC=CN=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


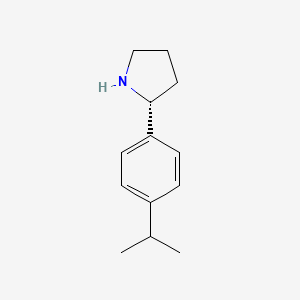
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
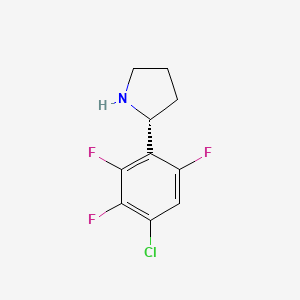

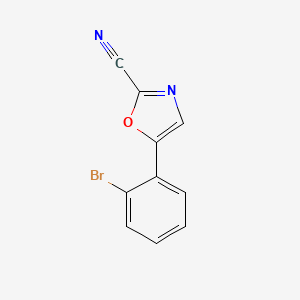
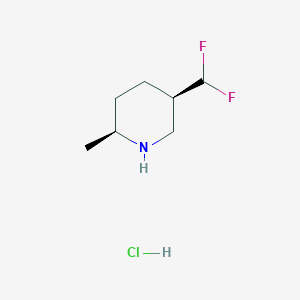

![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)

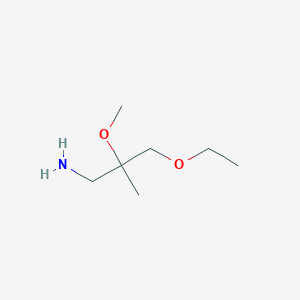
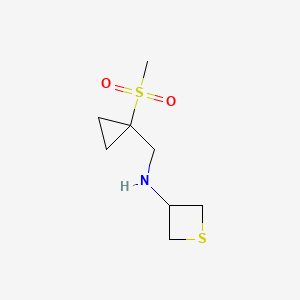
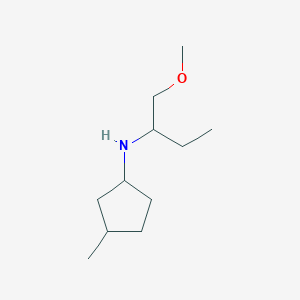
![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)

